Benzyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
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Overview
Description
Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate includes a fused pyrrole ring system, which is known for its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves a multi-step process. One common method includes the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde leads to an ester-stabilized azomethine ylide, which further reacts with maleimide to form the desired compound .
Industrial Production Methods
Industrial production of Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide: Known for its antitubercular activity.
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide: Central to drugs like Atorvastatin and Sunitinib.
Uniqueness
Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is unique due to its fused pyrrole ring system, which imparts stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.
Properties
Molecular Formula |
C14H16N2O3 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
benzyl 2-oxo-1,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c17-13-6-11-7-16(8-12(11)15-13)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17) |
InChI Key |
IHLDXVASLDZQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2NC1=O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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